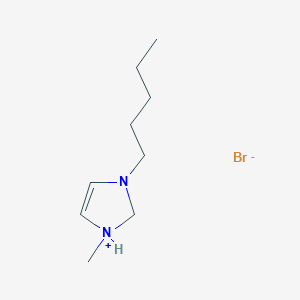

1H-Imidazolium, 1-methyl-3-pentyl-, bromide

描述

Molecular Structure Analysis

The molecular structure of 1H-Imidazolium, 1-methyl-3-pentyl-, bromide consists of nine carbon atoms, nineteen hydrogen atoms, one bromine atom, and two nitrogen atoms . The exact mass is 234.07300 .Physical And Chemical Properties Analysis

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is a clear liquid that ranges in color from colorless to brown . It has a refractive index ranging from 1.5350 to 1.5390 . It should be stored in a dry room at room temperature .科学研究应用

Catalysis in Organic Synthesis

1H-Imidazolium, 1-methyl-3-pentyl-, bromide serves as a catalyst in organic synthesis, particularly in facilitating reactions that form carbon-carbon bonds. Its ionic nature and ability to stabilize transition states make it valuable in promoting reactions like the Heck coupling, which is essential in creating complex organic molecules for pharmaceuticals and agrochemicals .

Electrochemistry and Battery Technology

This compound is used in electrochemistry research, especially in the development of new types of batteries. Its ionic liquid form provides a stable medium with excellent ionic conductivity, which is crucial for the efficient operation of batteries. It’s being explored for use in high-performance batteries with better safety profiles and environmental sustainability .

Pharmaceuticals and Drug Delivery

In pharmaceuticals, 1H-Imidazolium, 1-methyl-3-pentyl-, bromide is researched for its potential use in drug formulation and delivery. Its ability to form stable salts with various drugs could lead to improved solubility and bioavailability of certain medications, enhancing their therapeutic efficacy .

Green Chemistry and Solvents

As a green solvent, this compound offers an alternative to traditional organic solvents. Its low volatility and non-flammability reduce the risk of fire and toxic fume inhalation in the lab, making it a safer choice for researchers. It also aligns with the principles of green chemistry, aiming to minimize environmental impact .

Material Science and Nanotechnology

In material science, the compound is utilized to synthesize and manipulate materials at the nanoscale. Its properties facilitate the formation of nanocomposites and nanoparticles, which have applications in electronics, coatings, and advanced materials with unique electrical, optical, or mechanical properties .

Biotechnology and Enzyme Immobilization

This ionic liquid is explored in biotechnology for enzyme immobilization. By providing a supportive matrix that maintains enzyme activity, it enables the creation of bio-catalytic systems for industrial processes, such as biofuel production, waste treatment, and the synthesis of fine chemicals .

Separation Processes and Analytical Chemistry

In separation science, 1H-Imidazolium, 1-methyl-3-pentyl-, bromide is used as a stationary phase in chromatography techniques. Its unique interactions with different molecules can improve the separation of complex mixtures, aiding in the analysis and purification of compounds .

Chemical Education and Research

Lastly, this compound finds its place in chemical education and fundamental research. It serves as a model compound for teaching ionic liquid chemistry and is used in experiments to understand the behavior of ionic liquids under various conditions, contributing to the advancement of chemical knowledge .

安全和危害

This compound is not intended for human or veterinary use. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

属性

IUPAC Name |

1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBQNYKGZGGEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C[NH+](C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70784784 | |

| Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazolium, 1-methyl-3-pentyl-, bromide | |

CAS RN |

343851-31-0 | |

| Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one](/img/structure/B1655227.png)

![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)

![1,3,8-Trimethyl-5-morpholin-4-ylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655230.png)

![5-(4-Methoxyanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655231.png)

![4-(4-Chlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655232.png)

![4-(3,4-Dichlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655233.png)

![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)

![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)